

# N1,N10-Diacetyltrienethylenetetramine-d4: A Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *N1, N10-Diacetyl  
triethylenetetramine-d4*

Cat. No.: *B12400917*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N1,N10-Diacetyltrienethylenetetramine-d4, a deuterated analog of a major metabolite of Triethylenetetramine (TETA). This document outlines its chemical properties, its role in metabolic pathways, and its application as an internal standard in analytical methodologies. Detailed experimental protocols for its use in liquid chromatography-mass spectrometry (LC-MS) are also provided.

## Core Compound Specifications

N1,N10-Diacetyltrienethylenetetramine-d4 is a stable isotope-labeled compound used primarily in research and drug development. Its utility as an internal standard is crucial for the accurate quantification of its non-deuterated counterpart in biological matrices. Several suppliers offer this compound, and while specific details may vary by batch, the following table summarizes typical product specifications. Researchers should always refer to the supplier-specific Certificate of Analysis for precise data.

Property	Typical Specification
Chemical Name	N,N'-(((Ethane-1,2-diyl-d4)bis(azanediyl))bis(ethane-2,1-diyl))diacetamide
Molecular Formula	C10H18D4N4O2
Molecular Weight	Approximately 234.3 g/mol
CAS Number	2733833-08-2
Appearance	Solid (specific form may vary)
Purity	≥98%
Storage	Store at 2-8°C under an inert atmosphere
Solubility	Refer to supplier's Certificate of Analysis

## Metabolic Pathway of Triethylenetetramine (TETA)

N1,N10-Diacetyltriethylenetetramine is a major metabolite of Triethylenetetramine (TETA), a copper-chelating agent used in the treatment of Wilson's disease. The metabolic conversion of TETA to its diacetylated form is a two-step

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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)